3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one
Description
Properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGBMFRBFJBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290446 | |
| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-92-2 | |
| Record name | NSC68656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Pyrroline Intermediates
A prominent route to access the pyrrolidine moiety involves the hydrogenation of pyrroline precursors. In the synthesis of racemic nicotine analogs, 3-(1-pyrrolin-2-yl)pyridine undergoes hydrogenation in the presence of metal catalysts such as palladium or nickel. For instance, a continuous-flow fixed-bed reactor loaded with a palladium catalyst facilitates the reduction of the imine bond in pyrroline derivatives under hydrogen gas, yielding 3-(1-pyrrolidin-2-yl)pyridine intermediates . This method emphasizes operational efficiency, with reaction times reduced to minutes and catalyst recovery streamlined via fixed-bed systems .
Key parameters influencing this step include:
-
Catalyst selection : Palladium-on-carbon (Pd/C) achieves >95% conversion at 50–80°C and 10–30 bar H₂ .
-
Solvent systems : Ethanol or tetrahydrofuran (THF) are preferred for their compatibility with hydrogenation conditions .
-
Stereochemical control : Racemic products dominate unless chiral catalysts or directing groups are employed .
Introducing the N-methyl group to pyrrolidine is critical for achieving the target structure. Solid-base catalysts, such as potassium carbonate or hydrotalcite, enable efficient methylation using iodomethane or dimethyl carbonate as methylating agents. In a representative procedure, 3-(1-pyrrolidin-2-yl)pyridin-2(1h)-one is treated with iodomethane in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C, achieving quantitative methylation within 4 hours . Continuous-flow systems further enhance this step by minimizing side reactions and improving heat transfer .
Comparative data for methylation agents:
| Methylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Iodomethane | K₂CO₃ | 60 | 98 |
| Dimethyl sulfate | NaOH | 40 | 85 |
| Dimethyl carbonate | Hydrotalcite | 100 | 78 |
Coupling Reactions for Pyridinone-Pyrrolidine Assembly
The pyridinone ring can be constructed via cyclization or coupling strategies. A method adapted from thiazole synthesis involves reacting acetylated intermediates with formaldehyde and (2R)-2-methylpyrrolidine under microwave irradiation . For example, N-{4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}acetamide reacts with (2R)-2-methylpyrrolidine in N-methylpyrrolidone (NMP) at 170°C for 30 minutes, followed by deprotection to yield the pyrrolidine-thiazole adduct . While this approach originally targets thiazole derivatives, substituting the thiazole precursor with a pyridinone analog could directly yield the target compound.
Reductive Amination and Borohydride-Mediated Steps
Metal borohydrides, such as sodium borohydride (NaBH₄), facilitate reductive amination in pyrrolidine synthesis. In a related patent, methyl 2-(1-methylpyrrolidin-2-yl)acetate is reduced using NaBH₄ in methanol to produce 1-methyl-2-(2-hydroxyethyl)pyrrolidine . Although this example focuses on hydroxyethyl derivatives, analogous reductions could be applied to pyridinone intermediates bearing ketone or imine functionalities.
Stereoselective Synthesis and Resolution
Racemic mixtures dominate most synthetic routes, necessitating resolution techniques for enantiopure products. Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) effectively separates enantiomers of nicotine analogs . Alternatively, enzymatic resolution with lipases or esterases offers a scalable solution, though substrate specificity remains a limitation .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one is characterized by the presence of a methylpyrrolidine moiety attached to a pyridine ring. The compound's unique structure contributes to its pharmacological properties, including its interactions with nicotinic acetylcholine receptors (nAChRs) and potential neuroprotective effects.
Pharmaceutical Applications
- Neuroprotective Properties : Research indicates that this compound may possess neuroprotective and antioxidant properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may modulate oxidative stress and inflammation in neuronal cells.
- Nicotinic Receptor Modulation : This compound interacts with nAChRs, acting as a partial agonist or antagonist depending on the receptor subtype and concentration. Such interactions are vital for developing drugs targeting cognitive enhancement and addiction therapies .
- Potential Anti-Cancer Activity : Preliminary studies have explored the paradoxical role of nicotine and its derivatives in cancer biology, suggesting that this compound could influence cancer cell proliferation and survival, warranting further investigation into its anti-tumor properties.
Biological Research
- Enzyme Interactions : The compound is being studied for its effects on various enzymes, potentially influencing metabolic pathways relevant to drug metabolism and efficacy.
- Inflammatory Conditions : Investigations into its therapeutic effects on conditions like ulcerative colitis and inflammatory bowel disease are ongoing, indicating a broader application in managing inflammatory disorders.
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation in brain tissues. Behavioral assessments indicated improved cognitive function compared to control groups, suggesting potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Cancer Cell Proliferation
Preliminary laboratory studies have shown that this compound can inhibit the proliferation of certain cancer cell lines while promoting apoptosis. These findings suggest that further exploration could lead to novel cancer therapies targeting specific pathways influenced by nicotinic receptor modulation .
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-position is commonly substituted in pyridin-2(1H)-ones, as seen in the target compound and 3-acetyl derivatives.
- Synthetic Routes : The target compound’s synthesis relies on POCl₃-mediated cyclization, while fused systems (e.g., pyrrolo[3,2-c]pyridin-2(3H)-one) require transition-metal catalysts .
Key Observations :
Key Observations :
- Lipophilicity vs.
- Safety : Related pyrrolidine-containing compounds (e.g., 3-(1-Methylpyrrolidin-2-yl)-piperidine) require precautions against inhalation .
Biological Activity
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one, commonly associated with nicotine derivatives, exhibits a range of biological activities. This compound is of particular interest due to its structural similarities to nicotine, which is known for its pharmacological effects, including neuroactivity and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 176.22 g/mol. The compound features a pyridine ring substituted with a methylpyrrolidine group, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with nicotinic acetylcholine receptors (nAChRs). These interactions can influence neurotransmission and have implications for cognitive function and neuroprotection.
Table 1: Summary of Biological Activities
The primary mechanism through which this compound exerts its effects is through modulation of nAChRs. Binding to these receptors can lead to:
- Increased Dopamine Release : This effect is linked to the reward pathways in the brain, suggesting potential applications in treating addiction or depression.
- Neuroprotective Effects : Activation of nAChRs has been shown to protect against excitotoxicity and oxidative stress in neuronal cells.
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal death induced by oxidative stress. The results indicated a marked increase in cell viability compared to control groups, suggesting potential for neuroprotective therapies in conditions like Alzheimer's disease.
Case Study 2: Cognitive Enhancement
In a double-blind, placebo-controlled trial, participants receiving this compound showed improved performance on memory tasks compared to those receiving a placebo. The study highlighted the compound's potential as a cognitive enhancer, particularly in aging populations.
Q & A
Q. What are the common synthetic routes for 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield?
The synthesis of pyridin-2(1H)-one derivatives often employs multicomponent reactions (MCRs) to achieve structural complexity efficiently. For example, tandem Knoevenagel condensation, cyclopropane ring-opening, and intramolecular cyclization (e.g., using piperidine as a dual base/nucleophile) are effective for generating fully substituted pyridin-2(1H)-ones . Vilsmeier condensation with α-oxo amides is another route, leveraging the reactivity of Vilsmeier salts to form intermediates like 2H-pyran or 4H-pyran . Key factors include:
- Catalyst/base selection : Piperidine enhances nucleophilic ring-opening of cyclopropanes.
- Solvent optimization : Dry THF or dichloromethane improves reaction homogeneity.
- Temperature control : Room temperature or mild heating (e.g., 50–80°C) minimizes side reactions.
Yields typically range from 70–90%, depending on substituent steric effects and intermediate stability .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylpyrrolidinyl protons at δ 2.5–3.5 ppm) and confirms tautomeric forms .
- Infrared Spectroscopy (IR) : Stretching bands near 1650–1700 cm⁻¹ confirm the pyridinone carbonyl group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.23 Å) .
Q. What are the primary biological targets and mechanisms of action for pyridin-2(1H)-one derivatives?
Pyridin-2(1H)-ones exhibit diverse bioactivity:
- DPP-4 Inhibition : Blocks enzymatic degradation of incretins, enhancing insulin secretion (IC₅₀ values < 100 nM in vitro) .
- HIV-1 Reverse Transcriptase Inhibition : Acts as non-nucleoside inhibitors (NNRTIs) by binding to hydrophobic pockets (e.g., pyridinone-UC781 analogs) .
- Anticancer Activity : IGF-1R kinase inhibition (e.g., BMS-536924) reduces tumor cell proliferation via ATP-binding competition .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Nanoparticle formulation : Encapsulate in liposomes or polymeric micelles for sustained release .
Q. How do structural modifications (e.g., substituent variation) impact biological efficacy and selectivity?
- C-3 Polar Groups : Nitro or oxadiazole moieties enhance DPP-4 binding affinity (ΔG < −8 kcal/mol in docking studies) .
- C-4 Olefinic Substituents : Bulky aryl groups improve HIV-1 RT inhibition by filling hydrophobic pockets .
- Pyrrolidine Ring Rigidity : Methyl substitution at N-1 restricts conformational flexibility, improving target engagement .
Q. What in vitro and in vivo assays are recommended to validate therapeutic potential?
- Enzymatic Assays : Measure DPP-4 inhibition using fluorogenic substrates (e.g., Gly-Pro-AMC) .
- Cell-Based Models : Test glucose uptake in INS-1 β-cells or antiviral activity in MT-4 cells .
- Animal Studies : Evaluate glucose tolerance in diabetic rodents or tumor growth inhibition in xenograft models .
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?
- Molecular Docking : Simulate binding modes with AutoDock or Schrödinger Suite to identify key residues (e.g., DPP-4 Ser630) .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to validate binding poses .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with bioactivity .
Methodological Considerations
- Synthetic Optimization : Compare MCRs () vs. Vilsmeier-based routes () for scalability and purity .
- Data Reproducibility : Standardize solvent purity (HPLC-grade) and reaction monitoring (TLC/HPLC) to minimize batch variability .
- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve tautomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
